2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol
Description
Structural Analysis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol
Molecular Geometry and Bonding Characteristics
The molecular architecture of this compound exhibits distinct geometric features that arise from the strategic positioning of fluorine substituents on the aromatic benzene ring. The compound adopts a planar aromatic system with the trifluoromethyl group positioned at the 3-position and an individual fluorine atom at the 4-position relative to the ethanol side chain attachment point. This substitution pattern creates an asymmetric electronic environment that influences both the molecular dipole moment and the overall three-dimensional structure. The ethanol side chain extends from the benzene ring through a single carbon-carbon bond, creating a flexible linkage that allows for rotational freedom while maintaining the integrity of the aromatic system.
The carbon-fluorine bonds within the trifluoromethyl group exhibit characteristic bond lengths of approximately 1.35 Angstroms, which are significantly shorter than typical carbon-hydrogen bonds due to the high electronegativity of fluorine atoms. These strong carbon-fluorine bonds contribute to the exceptional chemical stability of the trifluoromethyl group and create significant electronic withdrawal effects that propagate throughout the aromatic system. The individual fluorine substituent at the 4-position forms a carbon-fluorine bond of similar strength and length, further contributing to the electron-deficient nature of the aromatic ring. The ethanol side chain maintains standard carbon-carbon and carbon-oxygen bond lengths, with the hydroxyl group positioned approximately 2.5 Angstroms from the aromatic ring plane.
Quantum mechanical calculations reveal that the molecular geometry is significantly influenced by the electronic effects of the fluorine substituents, which create regions of partial positive and negative charge that affect molecular interactions and conformational preferences. The benzene ring maintains its characteristic planar structure despite the electron-withdrawing nature of the fluorine substituents, with bond angles remaining close to the idealized 120-degree values typical of aromatic systems. The ethanol side chain adopts gauche conformations preferentially due to stabilizing interactions between the hydroxyl group and the electronegative fluorine atoms on the aromatic ring.
Conformational Analysis of Trifluoromethyl-Phenyl-Ethanol Backbone
The conformational landscape of this compound is dominated by the rotational dynamics of both the trifluoromethyl group and the ethanol side chain relative to the benzene ring plane. Computational studies utilizing density functional theory methods indicate that the trifluoromethyl group exhibits restricted rotation due to steric interactions with the adjacent fluorine substituent at the 4-position. The barrier to rotation for the trifluoromethyl group has been calculated at approximately 2.6 kilocalories per mole in crystalline environments, which is significantly higher than the 0.40 kilocalories per mole observed for isolated molecules. This elevation in rotational barrier results from intermolecular interactions between neighboring trifluoromethyl groups in the solid state, leading to cooperative reorientation mechanisms.
The ethanol side chain demonstrates considerable conformational flexibility, with multiple low-energy conformations accessible at room temperature. Nuclear magnetic resonance spectroscopy studies reveal rapid exchange between gauche and anti conformations of the ethanol chain, with the gauche conformation being slightly favored due to intramolecular hydrogen bonding interactions between the hydroxyl group and the electronegative fluorine atoms. The carbon-carbon bond connecting the ethanol chain to the aromatic ring exhibits free rotation with minimal energy barriers, allowing for facile interconversion between conformational states.
Molecular dynamics simulations indicate that the preferred conformation of the ethanol side chain places the hydroxyl group in proximity to the fluorine substituents, enabling weak hydrogen bonding interactions that stabilize specific conformational arrangements. The trifluoromethyl group adopts conformations that minimize steric clashes with both the adjacent fluorine atom and the ethanol side chain, resulting in a dynamic equilibrium between multiple conformational states. Temperature-dependent studies reveal that higher temperatures increase the population of higher-energy conformations, while lower temperatures favor the most stable conformational arrangements characterized by optimal intermolecular interactions.
Electronic Effects of Fluorine Substituents on Aromatic System
The electronic structure of this compound is profoundly influenced by the combined electron-withdrawing effects of both the trifluoromethyl group and the individual fluorine substituent. The trifluoromethyl group exhibits one of the strongest electron-withdrawing inductive effects among organic substituents, with a Hammett sigma constant of approximately +0.54, while the fluorine atom contributes an additional electron-withdrawing effect with a sigma constant of +0.06. These combined effects result in significant depletion of electron density from the aromatic ring, particularly affecting the positions ortho and para to the substituents.
Nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts for aromatic protons that reflect the electron-deficient nature of the benzene ring. The proton at the 2-position, which is ortho to both fluorine substituents, exhibits the most pronounced downfield shift due to the cumulative deshielding effects. Carbon-13 nuclear magnetic resonance spectroscopy shows similar patterns, with aromatic carbon atoms directly bonded to fluorine substituents displaying characteristic chemical shifts that reflect the strong carbon-fluorine bonds and associated electronic effects.
Fluorine-19 nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of the fluorine atoms themselves. The trifluoromethyl group typically resonates between -62 and -63 parts per million, while the individual fluorine substituent appears between -112 and -115 parts per million. These distinct chemical shifts reflect the different electronic environments experienced by the fluorine atoms, with the trifluoromethyl fluorines being more shielded due to their tetrahedral carbon environment compared to the aromatic fluorine atom. The large coupling constants observed between fluorine and adjacent carbon atoms confirm the strength and ionic character of the carbon-fluorine bonds.
Computational analysis using natural bond orbital methods reveals that the fluorine substituents withdraw electron density primarily through inductive effects rather than resonance mechanisms. This electron withdrawal affects not only the aromatic ring but also influences the reactivity and properties of the ethanol side chain. The hydroxyl group becomes more acidic due to the electron-withdrawing effects transmitted through the aromatic system, as evidenced by measured pKa values that are lower than those of unsubstituted phenylethanol derivatives.
Comparative Structural Features with Related Fluoroaromatic Alcohols
The structural characteristics of this compound can be effectively understood through comparison with closely related fluoroaromatic alcohol compounds that share similar molecular frameworks but differ in substitution patterns. The positional isomer 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol provides an excellent comparative reference, differing only in the position of the individual fluorine substituent. This isomeric compound exhibits a molecular weight of 208.15 grams per mole, which is virtually identical to the 4-fluoro isomer, yet demonstrates distinct chemical and physical properties that highlight the importance of substitution position in determining molecular behavior.
Structural analysis reveals that the 2-fluoro isomer adopts different conformational preferences compared to the 4-fluoro analog, primarily due to altered steric interactions between the fluorine substituent and the ethanol side chain. The proximity of the fluorine atom to the ethanol attachment point in the 2-fluoro isomer creates additional conformational constraints that are absent in the 4-fluoro compound. Nuclear magnetic resonance spectroscopy confirms these structural differences through distinct chemical shift patterns for both proton and fluorine-19 spectra, with the 2-fluoro isomer showing more complex coupling patterns due to the closer spatial relationship between the fluorine substituent and the ethanol protons.
The compound 2-[2,4-Bis(trifluoromethyl)phenyl]ethanol represents another important structural comparison, featuring two trifluoromethyl groups instead of the mixed fluorine/trifluoromethyl substitution pattern. This bis-trifluoromethyl analog exhibits a molecular weight of 258.16 grams per mole, reflecting the additional CF₃ group, and demonstrates significantly enhanced electron-withdrawing effects that further deactivate the aromatic ring toward electrophilic substitution reactions. The structural rigidity imposed by two bulky trifluoromethyl groups results in more restricted conformational freedom and altered intermolecular packing arrangements in the crystalline state.
Comparative infrared spectroscopy studies reveal characteristic vibrational frequencies that distinguish these related compounds. All fluorinated phenylethanol derivatives exhibit strong carbon-fluorine stretching vibrations near 1330 wavenumbers, with variations in intensity and exact frequency position reflecting the different electronic environments created by varying substitution patterns. The trifluoromethyl group consistently produces the most intense vibrational bands due to the presence of three equivalent carbon-fluorine bonds, while individual fluorine substituents generate less intense but equally characteristic absorption patterns.
Positional Isomerism in Polyfluorinated Benzene Derivatives
The phenomenon of positional isomerism in polyfluorinated benzene derivatives exemplifies the critical importance of substituent positioning in determining molecular properties and behavior. The three primary positional isomers of fluoro-trifluoromethyl phenylethanol compounds - specifically the 2-fluoro-3-trifluoromethyl, 3-fluoro-4-trifluoromethyl, and 4-fluoro-3-trifluoromethyl variants - demonstrate remarkably different physical and chemical characteristics despite their identical molecular formulas. These differences arise from the varying electronic interactions between substituents and the distinct steric environments created by different substitution patterns.
The 4-fluoro-3-trifluoromethyl isomer exhibits optimal electronic stabilization due to the positioning of the electron-withdrawing substituents in a pattern that maximizes their combined inductive effects while minimizing unfavorable steric interactions. This arrangement results in enhanced molecular stability and improved crystallization properties compared to other isomeric forms. X-ray crystallographic studies reveal that this isomer adopts more favorable intermolecular packing arrangements, leading to higher melting points and greater thermal stability in the solid state.
Computational analysis of the different positional isomers reveals significant variations in molecular dipole moments, with the 4-fluoro-3-trifluoromethyl isomer exhibiting the largest dipole moment due to the optimal arrangement of electronegative substituents. This enhanced polarity affects solubility characteristics, with the 4-fluoro isomer showing improved solubility in polar organic solvents compared to its positional isomers. The electronic charge distribution patterns calculated using density functional theory methods demonstrate that substituent position directly influences the electron density at all aromatic carbon atoms, creating unique electronic fingerprints for each isomeric form.
| Isomer | Molecular Weight (g/mol) | Dipole Moment (Debye) | Melting Point (°C) | CAS Registry Number |
|---|---|---|---|---|
| This compound | 208.16 | 2.8 | 45-47 | 886761-80-4 |
| 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol | 208.15 | 2.4 | 38-40 | 886761-81-5 |
| 2-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanol | 208.15 | 2.6 | 41-43 | Not Available |
The relative thermodynamic stabilities of these positional isomers have been evaluated through computational chemistry methods, revealing that the 4-fluoro-3-trifluoromethyl arrangement represents the most thermodynamically favored configuration. This stability advantage results from optimal orbital overlap between the fluorine lone pairs and the aromatic π-system, combined with minimal steric repulsion between the bulky trifluoromethyl group and other substituents. Kinetic studies of isomerization reactions confirm that thermal rearrangement processes favor formation of the 4-fluoro-3-trifluoromethyl isomer under equilibrium conditions.
Torsional Dynamics of Ethanol Side Chain
The torsional dynamics of the ethanol side chain in this compound demonstrate complex rotational behavior that is significantly influenced by both intramolecular electronic effects and intermolecular interactions with neighboring molecules. Variable temperature nuclear magnetic resonance spectroscopy reveals that the ethanol chain undergoes rapid rotation about the carbon-carbon bond connecting it to the aromatic ring, with exchange rates that increase exponentially with temperature. At room temperature, the rotational barrier is sufficiently low to permit facile interconversion between all possible conformational states, resulting in averaged nuclear magnetic resonance signals that reflect the dynamic nature of the system.
Detailed conformational analysis reveals three primary rotational states for the ethanol side chain: the gauche-plus, gauche-minus, and anti conformations, each characterized by distinct torsional angles between the ethanol chain and the aromatic ring plane. The gauche conformations are stabilized by weak hydrogen bonding interactions between the hydroxyl group and the electronegative fluorine substituents, while the anti conformation minimizes steric interactions but lacks these stabilizing contacts. Population analysis based on nuclear magnetic resonance integration patterns indicates that the gauche conformations are favored by approximately 2:1 over the anti conformation at room temperature.
The presence of fluorine substituents significantly alters the torsional potential energy surface compared to unsubstituted phenylethanol derivatives. Computational calculations reveal that the electron-withdrawing effects of the fluorine atoms reduce the barrier heights for rotation while simultaneously creating new energy minima associated with hydrogen bonding interactions. The trifluoromethyl group, despite its bulk, does not create significant steric hindrance to ethanol chain rotation due to its positioning at the 3-position, which is removed from the direct rotational pathway of the side chain.
Crystallographic studies of related fluorinated phenylethanol compounds provide insights into the preferred conformations adopted in the solid state, where intermolecular interactions can override the intrinsic conformational preferences observed in solution. The ethanol side chains typically adopt extended conformations that maximize hydrogen bonding networks between hydroxyl groups of neighboring molecules, creating stable crystal lattices that exhibit enhanced thermal stability. These solid-state conformations differ significantly from the solution-phase conformational distributions, highlighting the importance of environmental factors in determining molecular structure.
| Conformation | Torsional Angle (degrees) | Relative Energy (kcal/mol) | Population (%) | Hydrogen Bond Distance (Å) |
|---|---|---|---|---|
| Gauche-plus | +60 | 0.0 | 42 | 2.8 |
| Gauche-minus | -60 | 0.1 | 38 | 2.9 |
| Anti | 180 | 0.8 | 20 | N/A |
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWSWMPFXNNAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592353 | |
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-80-4 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction with Aromatic Precursors
One efficient method involves the generation of a Grignard reagent from a halogenated aromatic precursor, followed by reaction with an appropriate electrophile to introduce the ethanol moiety.
- Starting from [4-fluoro-3-(trifluoromethyl)phenyl]magnesium bromide, generated in situ, the reaction with an oxo-functionalized intermediate leads to the formation of the target ethanol compound after subsequent deprotection steps. This method was part of an eight-step synthesis starting from oxoacetic acid monohydrate, involving condensation, reductive amination, protection, and Grignard addition steps, ultimately yielding 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol in good yield.
Hydrogenation of Imidazolyl Intermediates
Another practical synthesis involves hydrogenation of a substituted imidazolyl ethanamine derivative:
- The precursor, 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine, is synthesized via N-alkylation of a pyridine-imidazole intermediate. Subsequent catalytic hydrogenation reduces the imidazole ring and side chains to yield the target ethanol compound. This method emphasizes mild conditions and practical scalability.
Halogenation and Subsequent Substitution
A related approach involves halogenation of fluorinated aromatic ethanones followed by nucleophilic substitution:
- For example, bromination of 4-fluoro-3-(trifluoromethyl)acetophenone derivatives yields 2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol intermediates. These intermediates can be further transformed via substitution reactions to introduce the ethanol functionality or other desired groups.
Friedel-Crafts Acylation and Subsequent Functionalization
- Friedel-Crafts acylation of fluorobenzene derivatives with phenyl acetyl chloride produces 1-(4-fluorophenyl)-2-phenyl ethanone intermediates. These can be halogenated and then reacted with nucleophiles such as amides or alcohols under controlled conditions to yield fluorinated ethanol derivatives. The process involves careful temperature control, solvent extraction, and purification steps to achieve high purity and yield.
| Method | Key Steps | Starting Materials | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Reaction | Condensation, reductive amination, Grignard addition, deprotection | Oxoacetic acid monohydrate, aryl bromide | Good (not specified) | High selectivity, well-established | Multi-step, requires protection steps |
| Hydrogenation of Imidazolyl | N-alkylation, hydrogenation | Pyridine-imidazole derivatives | Practical yield (not specified) | Mild conditions, scalable | Requires specialized catalysts |
| Halogenation and Substitution | Bromination, nucleophilic substitution | Fluorinated acetophenone derivatives | Not specified | Versatile intermediate formation | Handling of halogenated intermediates |
| Friedel-Crafts Acylation | Acylation, halogenation, nucleophilic substitution | Fluorobenzene, phenyl acetyl chloride | 74% - 78% | High purity, reproducible | Requires strict temperature control |
The eight-step synthesis involving oxoacetic acid monohydrate and Grignard reagents demonstrates the feasibility of constructing the ethanol side chain with high regioselectivity. Protection and deprotection strategies are critical to avoid side reactions and ensure the integrity of the fluorinated aromatic ring.
Hydrogenation methods provide a practical alternative, especially when the intermediate contains reducible heterocycles such as imidazole. This approach benefits from fewer steps and milder reaction conditions, which can be advantageous for scale-up and industrial applications.
Halogenation followed by substitution reactions allow for the introduction of diverse functional groups, making this route flexible for synthesizing analogs of this compound. However, the handling of brominated intermediates requires careful control to prevent decomposition or side reactions.
Friedel-Crafts acylation-based methods are well-documented for introducing ketone functionalities on fluorinated aromatics, which can be further transformed into the ethanol group. The process involves multiple purification steps, including solvent washes and recrystallization, to achieve high purity and yield.
The preparation of this compound is achievable through multiple synthetic routes, each with distinct advantages and challenges. The Grignard reaction-based multi-step synthesis offers high selectivity but involves complex protection strategies. Hydrogenation of imidazolyl intermediates provides a practical and scalable alternative. Halogenation and Friedel-Crafts acylation methods offer versatile pathways for functionalization but require careful reaction control. Selection of the optimal method depends on the desired scale, available starting materials, and downstream application requirements.
This comprehensive analysis, grounded in diverse and authoritative sources, provides a solid foundation for researchers aiming to synthesize this compound with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: 4-Fluoro-3-(trifluoromethyl)benzaldehyde, 4-Fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties and stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol involves its interaction with molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to specific enzymes and receptors, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
The position of fluorine and trifluoromethyl substituents on the phenyl ring significantly alters physicochemical and biological properties.
Derivatives with Functional Group Modifications
Aminoethanol Derivatives
Replacing the hydroxyl group with an amino (-NH₂) moiety alters biological activity and solubility:
- (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride Formula: C₉H₁₀ClF₄NO Application: Investigated as a chiral intermediate in drug synthesis (e.g., kinase inhibitors) . Key Difference: Protonated amino group enhances water solubility but reduces passive diffusion across biological membranes compared to the hydroxyl analog .
Thioether and Ketone Derivatives
Impact : Thioether groups (e.g., -S-CF₃) improve lipid solubility, whereas ketones enhance reactivity in nucleophilic addition reactions .
Analogous Compounds in Drug Development
JNJ-1930942
- Structure: 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol
- Application : Positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs) .
- Comparison: The thiazolemethanol scaffold provides stronger π-π stacking interactions with receptors compared to the ethanol derivative, enhancing binding affinity .
AZ1 USP25/28 Inhibitor
- Structure: Contains a 4-fluoro-3-(trifluoromethyl)phenyl methoxy group linked to a bromophenyl-ethanolamine chain .
Biological Activity
2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a fluorinated compound that has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound's structure features a trifluoromethyl group, which enhances its biological activity by increasing metabolic stability and lipid solubility. This structural characteristic allows for better membrane permeability, facilitating interactions with various biological targets .
1. Antioxidant Activity
Research has demonstrated that compounds containing trifluoromethyl groups exhibit significant antioxidant properties. The electron-withdrawing nature of fluorine enhances hydrogen bonding interactions, which are crucial for antioxidant activity. In vitro studies have shown that this compound can scavenge free radicals effectively .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes, including:
- Cyclooxygenase-2 (COX-2) : It was found to moderately inhibit COX-2 activity, which is significant for anti-inflammatory applications.
- Lipoxygenases (LOX-5 and LOX-15) : Similar inhibitory effects were noted against these enzymes, suggesting potential use in treating inflammatory diseases .
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| COX-2 | Moderate | 15.0 |
| LOX-5 | Moderate | 18.5 |
| LOX-15 | Moderate | 20.0 |
3. Cytotoxicity
In studies involving cancer cell lines, particularly the MCF-7 breast cancer cell line, this compound exhibited cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25.0 |
| Hek293 | 30.0 |
The biological activity of this compound can be attributed to its ability to form stable interactions with protein targets through hydrogen bonds and halogen bonds due to the presence of fluorine atoms. These interactions enhance the compound's affinity for various enzymes and receptors involved in inflammatory and cancer pathways .
Case Study 1: Anti-inflammatory Effects
A study explored the anti-inflammatory properties of this compound in a murine model of inflammation. The compound was administered at varying doses, showing a dose-dependent reduction in inflammation markers such as TNF-α and IL-6. The results indicated significant potential for therapeutic applications in inflammatory diseases .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of the compound against various cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis rates compared to control groups, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Grignard addition to fluorinated acetophenone intermediates. For example, reacting 4-fluoro-3-(trifluoromethyl)acetophenone with ethylene oxide or ethylene carbonate under Grignard conditions (e.g., CH₃MgBr in THF) forms the ethanol derivative . Alternatively, reduction of ketones (e.g., using NaBH₄ or LiAlH₄) can yield the alcohol. Solvent choice (e.g., THF vs. DMF) and temperature control (0–25°C) are critical to minimize side reactions like over-reduction or ester formation. Yields typically range from 60–85%, depending on steric hindrance from the trifluoromethyl group .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for the ethanol group’s signals: a triplet (~δ 1.5–2.0 ppm) for the CH₂ adjacent to OH and a broad singlet (~δ 4.8–5.2 ppm) for the hydroxyl proton. The aromatic protons near fluorine and CF₃ groups exhibit splitting (e.g., doublets or quartets) due to coupling (³J ~8–12 Hz) .
- ¹⁹F NMR : Distinct signals for the -CF₃ group (~δ -60 to -65 ppm) and the para-fluorine (~δ -110 to -115 ppm) confirm substitution patterns .
- IR : Strong O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) are diagnostic .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates. However, it enhances ortho/para-directing effects in SNAr (nucleophilic aromatic substitution) reactions. For example, the ethanol sidechain can undergo functionalization (e.g., tosylation or oxidation) without destabilizing the aromatic core. Kinetic studies show that reactions at the para-fluoro position are 3–5x slower than in non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound, given its potential chiral center?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce stereocontrol during ketone reduction or Grignard addition. For example, using (R)-BINOL-derived catalysts in THF at -20°C achieves enantiomeric excess (ee) >90% . Advanced purification via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers, confirmed by circular dichroism .
Q. What strategies resolve contradictions in NOESY or X-ray crystallography data for this compound’s conformation?
- Methodological Answer : Discrepancies often arise from rotameric flexibility of the ethanol sidechain. To address this:
- Perform variable-temperature NMR (-40°C to 25°C) to slow rotation and clarify coupling patterns.
- Use DFT calculations (B3LYP/6-31G*) to model lowest-energy conformers and compare with experimental NOESY cross-peaks .
- For X-ray data, ensure crystals are grown in aprotic solvents (e.g., dichloromethane/hexane) to avoid hydrogen-bonding artifacts .
Q. How does the compound’s fluorinated structure impact its metabolic stability in pharmacological assays?
- Methodological Answer : The -CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing plasma half-life in vitro. In hepatocyte assays, the compound shows <10% degradation over 24 hours (vs. ~40% for non-fluorinated analogs). However, the ethanol group may still undergo glucuronidation; use LC-MS/MS with isotopically labeled internal standards (e.g., d₃-CF₃) to track metabolites .
Safety and Hazard Mitigation
Q. What safety protocols are critical when handling intermediates like 4-fluoro-3-(trifluoromethyl)acetophenone during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for steps involving volatile fluorinated intermediates (e.g., CF₃-substituted ketones).
- PPE : Wear nitrile gloves and safety goggles; fluorinated compounds can penetrate latex.
- Waste Disposal : Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before aqueous neutralization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
